molecular formula C9H19ClO3S B15325933 2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride

2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride

Cat. No.: B15325933
M. Wt: 242.76 g/mol
InChI Key: RXKUYQOOHHVWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an organic moiety. This particular compound is notable for its unique structure, which includes an isopropoxymethyl group and a methylbutane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-(isopropoxymethyl)-3-methylbutane-1-ol with a sulfonyl chloride reagent, such as chlorosulfonic acid or sulfuryl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-(Isopropoxymethyl)-3-methylbutane-1-ol+Sulfonyl chloride2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride+HCl\text{2-(Isopropoxymethyl)-3-methylbutane-1-ol} + \text{Sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(Isopropoxymethyl)-3-methylbutane-1-ol+Sulfonyl chloride→2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a thiol under specific conditions.

    Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single methyl group.

    Benzenesulfonyl Chloride: Contains a benzene ring instead of an aliphatic chain.

    Tosyl Chloride (p-Toluenesulfonyl Chloride): Features a toluene group attached to the sulfonyl chloride.

Uniqueness

2-(Isopropoxymethyl)-3-methylbutane-1-sulfonyl chloride is unique due to its specific structure, which combines an isopropoxymethyl group with a methylbutane backbone. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications where other sulfonyl chlorides may not be suitable.

Properties

Molecular Formula

C9H19ClO3S

Molecular Weight

242.76 g/mol

IUPAC Name

3-methyl-2-(propan-2-yloxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO3S/c1-7(2)9(5-13-8(3)4)6-14(10,11)12/h7-9H,5-6H2,1-4H3

InChI Key

RXKUYQOOHHVWNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC(C)C)CS(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.